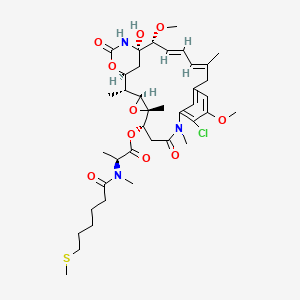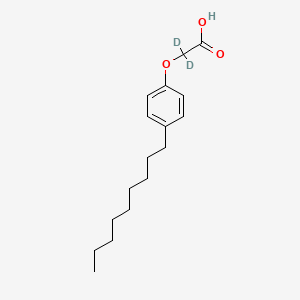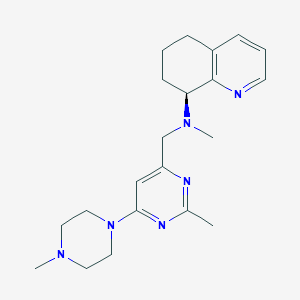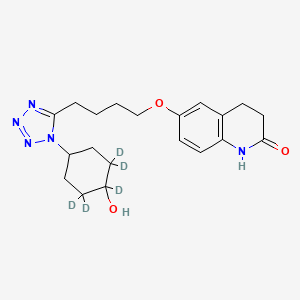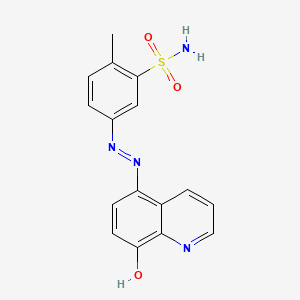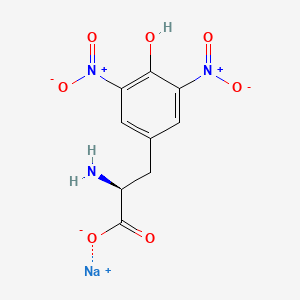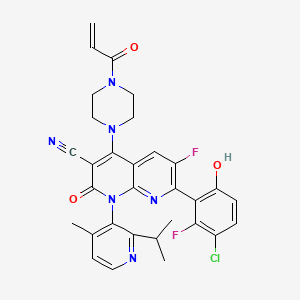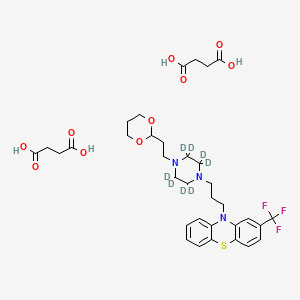
Rosiglitazone-d5 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosiglitazone-d5 (maleate) is a deuterated form of rosiglitazone maleate, an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of rosiglitazone. The deuterium atoms in rosiglitazone-d5 replace hydrogen atoms, providing a stable isotopic label that aids in tracing and quantifying the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d5 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Cyclization: The formation of the thiazolidinedione ring.
Alkylation: Introduction of the alkyl group to the thiazolidinedione ring.
Etherification: Formation of the ether linkage.
Condensation: Condensation reaction to form the final product.
Reduction: Reduction of any intermediate compounds to achieve the desired product.
The reaction conditions typically involve the use of solvents such as water or organic solvents, and catalysts to facilitate the reactions. The overall yield of the synthesis process is optimized to achieve high purity and efficiency .
Industrial Production Methods
Industrial production of rosiglitazone-d5 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving the use of automated systems and continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Rosiglitazone-d5 (maleate) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rosiglitazone in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rosiglitazone.
Drug Interaction Studies: Examining the interactions of rosiglitazone with other drugs and their impact on its pharmacokinetics.
Biological Research: Understanding the biological effects of rosiglitazone on cellular and molecular levels.
Medical Research: Exploring the potential therapeutic applications of rosiglitazone in treating various diseases, including diabetes and Alzheimer’s disease.
Mechanism of Action
Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Ciglitazone: An early thiazolidinedione with less potency compared to rosiglitazone.
Uniqueness
Rosiglitazone-d5 (maleate) is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Compared to other thiazolidinediones, rosiglitazone has a specific binding affinity for PPARγ, making it a valuable tool in research focused on insulin resistance and metabolic disorders .
Properties
Molecular Formula |
C22H23N3O7S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2; |
InChI Key |
SUFUKZSWUHZXAV-UJJGPHKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
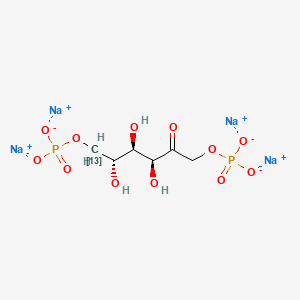
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
